molecular formula C18H21NO2 B11840693 (1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 47145-36-8

(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11840693
CAS No.: 47145-36-8
M. Wt: 283.4 g/mol
InChI Key: HWNSTGWDEVWFNH-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chiral tetrahydroisoquinoline (THIQ) derivative that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. The tetrahydroisoquinoline core is a privileged structure in natural products and pharmaceuticals, known for its broad-spectrum biological activity . This enantiomerically pure compound is of significant value for the research and development of therapeutics targeting the central nervous system. THIQ derivatives have demonstrated considerable potential as therapeutic agents in treating Alzheimer's disease due to significant neuroprotective, anti-inflammatory, and antioxidative properties . Furthermore, structural analogues based on the 1-benzyl-1,2,3,4-tetrahydroisoquinoline scaffold have been investigated as dopaminergic agents and smooth muscle relaxants . Recent studies have also identified novel 6,7-dimethoxy-THIQ derivatives as potent small-molecule inhibitors of P-glycoprotein (P-gp) with remarkable ability to reverse multidrug resistance (MDR) in cancer cell lines, surpassing the efficacy of standard third-generation P-gp inhibitors . The 1-benzyl substitution pattern is particularly significant, as it is found in alkaloids such as norlaudanosine and is the subject of conformational studies to understand its interaction with biological targets . Innovative synthetic approaches, including diastereoselective Pomeranz-Fritsch-Bobbitt cyclization and novel light-driven methods, are being pioneered to efficiently access such chiral tetrahydroisoquinoline structures . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

47145-36-8

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H21NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,11-12,16,19H,8-10H2,1-2H3/t16-/m1/s1

InChI Key

HWNSTGWDEVWFNH-MRXNPFEDSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Pomeranz-Fritsch Cyclization

The Pomeranz-Fritsch method constructs the isoquinoline core via acid-catalyzed cyclization of β-arylethylamines. However, this route predominantly yields 1-unsubstituted THIQs, requiring additional steps for benzylation. For example, reacting 3,4-dimethoxyphenylethylamine with glyoxylic acid under HCl generates 6,7-dimethoxy-3,4-dihydroisoquinoline, which is hydrogenated to the tetrahydro form. Subsequent Reissert synthesis with benzoyl chloride and potassium cyanide introduces the benzyl group at position 1, but this method produces racemic mixtures.

Reissert Synthesis for 1-Benzylation

The Reissert reaction enables direct 1-benzylation by treating 1-unsubstituted THIQs with benzyl halides in the presence of cyanide ions. For instance, 6,7-dimethoxy-THIQ reacts with benzyl bromide and KCN in DMF to yield 1-benzyl-6,7-dimethoxy-THIQ with 65–70% efficiency. However, this approach lacks stereocontrol, necessitating chiral resolution via chromatography or crystallization.

Enantioselective Synthesis Strategies

Chiral Formamidine-Mediated Alkylation

Asymmetric deprotonation and alkylation using chiral formamidine bases represents a breakthrough for accessing (1R)-THIQ derivatives. Meyers et al. demonstrated that treating 6,7-dimethoxy-THIQ with tert-butyllithium (-78°C) generates a lithiated intermediate, which undergoes enantioselective benzylation with (R)-configured benzyl bromides in the presence of a chiral formamidine. This method achieves up to 98.6% ee but suffers from low yields (~30%) due to side reactions at cryogenic temperatures.

Ruthenium-Catalyzed Transfer Hydrogenation

Patent WO2005118548A1 discloses a scalable enantioselective route using Ru(II)-complexes for dynamic kinetic resolution. 6,7-Dimethoxy-3,4-dihydroisoquinoline is subjected to transfer hydrogenation with a chiral Ru catalyst (e.g., [(R,R)-TsDPEN-Ru]), converting the imine to the (1R)-THIQ derivative with >90% ee. Key conditions include:

  • Catalyst : Dichloro(p-cymene)ruthenium(II) dimer with (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.

  • Solvent : Isopropanol with formic acid-triethylamine azeotrope.

  • Yield : 85–92% after recrystallization.

Industrial-Scale Optimizations

One-Pot Benzylation and Cyclization

Recent adaptations combine cyclization and benzylation in a single reactor to minimize purification. For example, heating 3,4-dimethoxyphenylethylamine with benzyl bromide and paraformaldehyde in acetic acid generates the THIQ core while introducing the benzyl group simultaneously. This method reduces steps but requires careful pH control to suppress racemization.

Solid-Phase Synthesis

Immobilizing intermediates on resin enables rapid purification. A 2023 study achieved 75% yield of (1R)-1-benzyl-6,7-dimethoxy-THIQ using Wang resin-bound phenylethylamines, with ee maintained at 94% after cleavage.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield ee Scalability
Reissert SynthesisBnBr, KCN, DMF, 80°C65–70%0%Moderate
Chiral Formamidinet-BuLi, (R)-BnBr, -100°C~30%98.6%Low
Ru-Catalyzed HydrogenationRu(II) catalyst, HCO₂H, iPrOH85–92%>90%High
Solid-PhaseWang resin, BnBr, TFA cleavage75%94%Moderate

Chemical Reactions Analysis

Types of Reactions

(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonates can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.

Scientific Research Applications

(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting neurological disorders.

    Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and dimethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroisoquinoline derivatives exhibit structural diversity based on substituents at the 1-position (aryl, benzyl, or alkyl groups) and methoxy group positions. Key comparisons are summarized below:

Table 1: Structural and Pharmacological Comparison of Selected THIQ Derivatives

Compound Name Substituents (C1) Key Pharmacological Properties Toxicity (LD₅₀, mg/kg) Synthesis Yield Reference(s)
1-Phenyl-6,7-dimethoxy-THIQ (3a) Phenyl High local anesthetic activity; binds dopamine/opiate receptors 280 85–98%
1-(3′-Bromo-4′-hydroxyphenyl)-THIQ (3e) 3′-Br, 4′-OH-phenyl Low toxicity; cardioprotective and anti-inflammatory effects 3850 94%
(1R)-1-Benzyl-6,7-dimethoxy-THIQ Benzyl (R-configuration) Vasorelaxant activity (IC₅₀: 41.6 μM); moderate inotropic effect (EC₅₀: 14.6 μM) Not reported 67%*
1-(4-Methoxyphenyl)-THIQ 4-MeO-phenyl Anticonvulsant activity; β-adrenoceptor modulation Not reported 35–86%
DHQ-11 (Flavonoid conjugate) Hybrid structure Enhanced vasorelaxant (IC₅₀: 23.7 μM) and inotropic activity (EC₅₀: 9.7 μM) vs. parent compounds Not reported 85–98%

*Synthesis yield via Petasis/Pomeranz–Fritsch–Bobbitt route.

Key Observations

Substituent Effects on Toxicity :

  • Electron-withdrawing groups (e.g., 3′-Br, 4′-OH in 3e ) significantly reduce toxicity (13.75× safer than 3a ) by altering metabolic pathways and receptor interactions .
  • Bulky substituents (e.g., benzyl) may enhance receptor selectivity but require further toxicity profiling.

Bioactivity Trends: Vasorelaxant Activity: The benzyl derivative exhibits moderate potency (IC₅₀: 41.6 μM) compared to the flavonoid conjugate DHQ-11 (IC₅₀: 23.7 μM), suggesting hybridization improves efficacy .

Synthetic Accessibility :

  • One-step Pictet–Spengler reactions (85–98% yield) are more efficient than multi-step Petasis routes (67% yield) but lack stereochemical control .

Biological Activity

(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its structural similarity to various bioactive alkaloids and its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H25NO4
  • Molecular Weight : 341.42 g/mol
  • CAS Number : 54417-53-7

The compound features a tetrahydroisoquinoline core substituted with methoxy groups and a benzyl moiety, which contributes to its biological activity.

1. Beta-Adrenoceptor Agonism

Research indicates that tetrahydroisoquinoline derivatives can act as non-selective beta-adrenoceptor agonists. For instance, Trimetoquinol (TMQ), a related compound, has shown significant agonistic activity at beta-adrenergic receptors (beta1, beta2, and beta3). TMQ's binding affinity and functional activity were found to be comparable or superior to classical catecholamines . This suggests that this compound may exhibit similar properties.

2. Antimicrobial Activity

A study highlighted the ability of certain isoquinoline derivatives to inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial strains. The compound's structural characteristics may provide a scaffold for developing new antimicrobial agents .

3. Neuroprotective Effects

Preliminary studies have suggested that compounds within the tetrahydroisoquinoline class possess neuroprotective properties. They may influence neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Beta-Adrenoceptor AgonismComparable binding affinity to classical catecholamines; potential therapeutic uses in cardiovascular diseases
Antimicrobial ActivityInhibition of NDM-1; potential for developing new antibiotics
Neuroprotective EffectsInfluence on neurotransmitter systems; antioxidant properties

Synthesis Methods

The synthesis of this compound has been achieved through various methods including:

  • Chemoenzymatic Kinetic Resolution : This method allows for the selective preparation of enantiomers with high yield and purity .
  • Pomeranz–Fritsch–Bobbitt Cyclization : A key step in synthesizing the desired tetrahydroisoquinoline structure involves this cyclization process coupled with subsequent reactions to enhance yields and selectivity .

Q & A

Q. Key Table: Synthesis Conditions

ReagentCatalystTemperatureYieldReference
1-HydroxymethylbenzotriazoleAlCl₃ (anhydrous)RT95%

Advanced: How can diastereoselective synthesis of the (1R)-configured derivative be optimized?

Answer:
The Petasis reaction combined with Pomeranz-Fritsch-Bobbitt cyclization enables enantioselective synthesis. Chiral aminoacetaldehyde acetals control stereochemistry during the Petasis step, forming morpholinone intermediates. Subsequent cyclization under acidic conditions (e.g., HCl/EtOH) yields the (1R)-configured tetrahydroisoquinoline core with >90% enantiomeric excess (ee) . For example, using (R)-phenylglycinol-derived acetals directs the stereochemistry of the final product .

Advanced: How do structural modifications (e.g., substituent patterns) influence anticonvulsant activity?

Answer: Structure-Activity Relationship (SAR) studies show that:

  • N-Acetyl groups enhance blood-brain barrier permeability.
  • 4'-Methylphenyl substituents at C-1 improve binding to AMPA receptors, as seen in compound 6d (2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), which reduces audiogenic seizures in mice at 10 mg/kg .
  • Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with receptor residues like GluA2-L650 .

Q. Key Table: Biological Activity Data

CompoundIC₅₀ (AMPA Receptor)ED₅₀ (Seizure Inhibition)Reference
6d0.8 μM10 mg/kg
Talampanel (Ref)2.1 μM25 mg/kg

Basic: How is crystallographic data for this compound refined, and which software is preferred?

Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:

Data integration (e.g., using SAINT).

Absorption correction (SADABS).

Structure solution via direct methods (SHELXT).

Refinement with SHELXL, leveraging Hirshfeld atom refinement for H-atom positioning . For macromolecular applications, OLEX2 provides a workflow-driven interface for high-resolution data .

Advanced: How can computational modeling resolve contradictions in pharmacological data?

Answer: Discrepancies in activity (e.g., varying IC₅₀ across analogs) are resolved via:

Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories.

Free Energy Perturbation (FEP) : Quantify energy differences between active/inactive conformers.

QM/MM Hybrid Methods : Model electron transfer in receptor-ligand complexes . For example, FEP revealed that a 4'-methyl group in 6d lowers the energy barrier for receptor binding by 2.3 kcal/mol .

Basic: What in vitro assays are used to evaluate antimicrobial activity?

Answer:

  • MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains.
  • Broth Dilution : Compounds like 1-aryl-6,7-dimethoxy derivatives show MIC values of 3.5–20 μg/mL .
  • Time-Kill Assays : Confirm bactericidal vs. bacteriostatic effects .

Advanced: How does chirality impact cytotoxicity in cancer cells?

Answer:

  • The (1R)-enantiomer exhibits higher selectivity (SI = 8.2) for cancer cells (e.g., MCF-7) vs. normal cells (HEK-293) due to stereospecific interactions with tubulin.
  • Flow Cytometry : Shows (1R)-configured derivatives induce G2/M arrest at 5 μM .
  • SAR : Tridecyl chains at C-1 enhance membrane permeability, reducing IC₅₀ to 1.2 μM .

Basic: How are enantiomers separated and characterized?

Answer:

  • Chiral HPLC : Using a Chiralpak AD-H column (hexane/ethanol, 90:10) resolves enantiomers.
  • Optical Rotation : (1R)-enantiomers show [α]²⁵D = +16.8° (c = 1.0, CHCl₃) .
  • X-ray Crystallography : Absolute configuration confirmed via Flack parameter (< 0.1) .

Advanced: What strategies mitigate challenges in high-throughput crystallography for derivatives?

Answer:

  • Automated Pipelines : Use SHELXC/D/E for rapid phase determination.
  • Twinned Data Handling : Apply HKL-3000 for lattice analysis and detwinning.
  • Synchrotron Data Collection : High-flux beams (e.g., Diamond Light Source) enable <0.8 Å resolution for charge-density studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.